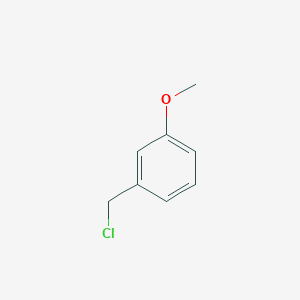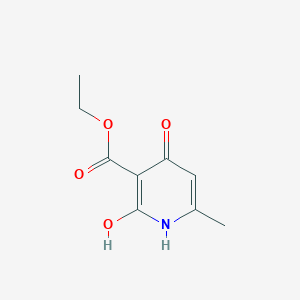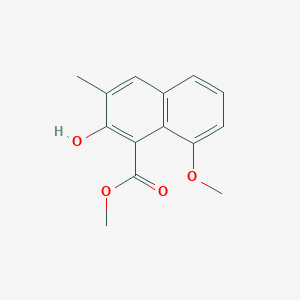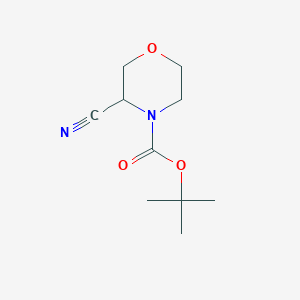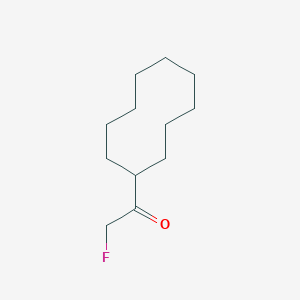
1-Cyclodecyl-2-fluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclodecyl-2-fluoroethan-1-one is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of ketones and has a molecular formula of C11H19FO. The compound is also known as CFK-2 and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1-Cyclodecyl-2-fluoroethan-1-one is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways. CFK-2 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase, which plays a crucial role in the metabolism of endocannabinoids. The compound has also been shown to modulate the activity of various ion channels, including the voltage-gated sodium channels.
Biochemical And Physiological Effects
1-Cyclodecyl-2-fluoroethan-1-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CFK-2 has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 1-Cyclodecyl-2-fluoroethan-1-one in lab experiments is its potent biological activity. The compound has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer agents. Additionally, the compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. However, one of the limitations of using CFK-2 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 1-Cyclodecyl-2-fluoroethan-1-one. One of the primary directions is the development of new anticancer agents based on the structure of CFK-2. The compound has been shown to have potent antitumor activity, and further studies could lead to the development of new drugs for the treatment of cancer. Additionally, the compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could also explore the compound's potential as an inhibitor of the enzyme fatty acid amide hydrolase and as a modulator of ion channels.
Synthesis Methods
The synthesis of 1-Cyclodecyl-2-fluoroethan-1-one has been achieved using several methods. One of the most commonly used methods involves the reaction between cyclodecylmagnesium bromide and 2-fluoroacetone. This reaction yields CFK-2 as a white solid. Another method involves the reaction between cyclodecyl lithium and 2-chloro-1,1,2-trifluoroethane, followed by the elimination of lithium chloride using triethylamine. This reaction also yields CFK-2 as a white solid.
Scientific Research Applications
1-Cyclodecyl-2-fluoroethan-1-one has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. CFK-2 has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer agents. The compound has also been studied for its potential applications as a neuroprotective agent and as an inhibitor of the enzyme fatty acid amide hydrolase.
properties
CAS RN |
122128-58-9 |
|---|---|
Product Name |
1-Cyclodecyl-2-fluoroethan-1-one |
Molecular Formula |
C12H21FO |
Molecular Weight |
200.29 g/mol |
IUPAC Name |
1-cyclodecyl-2-fluoroethanone |
InChI |
InChI=1S/C12H21FO/c13-10-12(14)11-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 |
InChI Key |
ASNPPRHEAIEJAD-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCCC1)C(=O)CF |
Canonical SMILES |
C1CCCCC(CCCC1)C(=O)CF |
synonyms |
Ethanone, 1-cyclodecyl-2-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



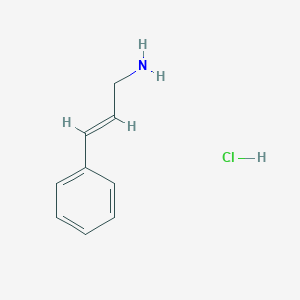
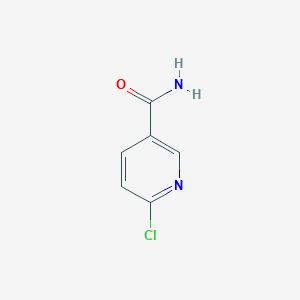
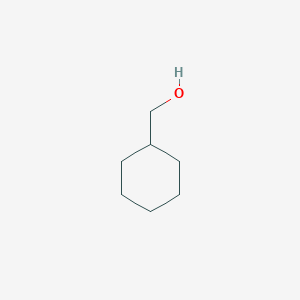
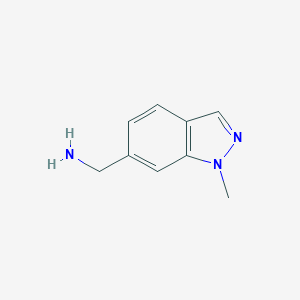

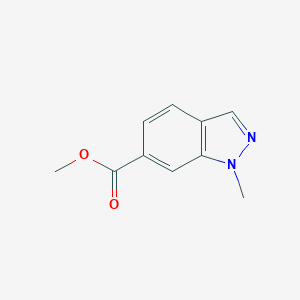

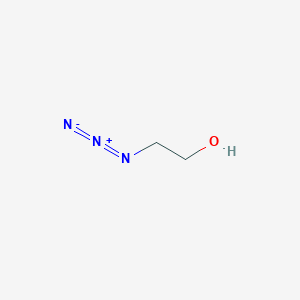
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
